Levomethadyl acetate

Catalog No.
S532970
CAS No.
1477-40-3
M.F
C23H31NO2
M. Wt
353.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levomethadyl acetate

CAS Number

1477-40-3

Product Name

Levomethadyl acetate

IUPAC Name

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1

InChI Key

XBMIVRRWGCYBTQ-AVRDEDQJSA-N

SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane, 6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate, Acemethadone, Acetylmethadol, Alphacetylmethadol, Amidolacetate, Dimepheptanol, LAAM, Levo alpha Acetylmethadol, Levo-alpha-Acetylmethadol, Levoacetylmethadol, Levomethadyl, Levomethadyl Acetate, Levomethadyl Acetate Hydrochloride, Methadol, Methadyl Acetate, ORLAAM

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Isomeric SMILES

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Description

The exact mass of the compound Levomethadyl acetate is 353.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Methadone. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.3

Exact Mass

353.2355

LogP

5.4
5.4

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R3B637Y991

Drug Indication

For the treatment and management of opiate dependence. It is sometimes used to treat severe pain in terminal patients.
ORLAAM is indicated for the substitution maintenance treatment of opiate addiction in adults previously treated with methadone, as part of a comprehensive treatment plan including medical, social and psychological care.ORLAAM should be administered under the supervision of physicians with experience in addiction treatment and whenever practicable, in centres specialising in the treatment of drug addiction.ORLAAM is not intended for take home use.

Pharmacology

Levomethadyl acetate (also known as LAAM) is a synthetic synthetic opioid analgesic with multiple actions quantitatively similar to those as morphine, the most prominent of which involve the central nervous system and organs composed of smooth muscle. However, levomethadyl acetate is more active and more toxic than morphine. The principal actions of therapeutic value are analgesia and sedation and detoxification or temporary maintenance in narcotic addiction. In this respect, the drug is similar to Methadone and also has structural similarities to it. The levomethadyl acetate abstinence syndrome, although qualitatively similar to that of morphine, differs in that the onset is slower, the course is more prolonged, and the symptoms are less severe.

MeSH Pharmacological Classification

Analgesics, Opioid

ATC Code

N02AC
N - Nervous system
N07 - Other nervous system drugs
N07B - Drugs used in addictive disorders
N07BC - Drugs used in opioid dependence
N07BC03 - Levacetylmethadol

Mechanism of Action

Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. Levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Other CAS

1477-40-3

Wikipedia

Levomethadyl acetate
Levomethadyl

Biological Half Life

2.6 days

Use Classification

Human drugs -> Orlaam -> EMA Drug Category
Analgesics -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-15
1: Lott DC, Strain EC, Brooner RK, Bigelow GE, Johnson RE. HIV risk behaviors during pharmacologic treatment for opioid dependence: a comparison of levomethadyl acetate [corrected] buprenorphine, and methadone. J Subst Abuse Treat. 2006 Sep;31(2):187-94. Epub 2006 Jul 18. Erratum in: J Subst Abuse Treat. 2006 Oct;31(3):317. PubMed PMID: 16919747.
2: Law F. Review: levomethadyl acetate hydrochloride improves retention in treatment and reduces heroin use in heroin dependence. Evid Based Ment Health. 2002 Nov;5(4):107. PubMed PMID: 12440445.
3: Deamer RL, Wilson DR, Clark DS, Prichard JG. Torsades de pointes associated with high dose levomethadyl acetate (ORLAAM). J Addict Dis. 2001;20(4):7-14. Review. PubMed PMID: 11760927.
4: Johnson RE, Chutuape MA, Strain EC, Walsh SL, Stitzer ML, Bigelow GE. A comparison of levomethadyl acetate, buprenorphine, and methadone for opioid dependence. N Engl J Med. 2000 Nov 2;343(18):1290-7. PubMed PMID: 11058673.
5: Jones HE, Strain EC, Bigelow GE, Walsh SL, Stitzer ML, Eissenberg T, Johnson RE. Induction with levomethadyl acetate: safety and efficacy. Arch Gen Psychiatry. 1998 Aug;55(8):729-36. PubMed PMID: 9707384.
6: Eissenberg T, Bigelow GE, Strain EC, Walsh SL, Brooner RK, Stitzer ML, Johnson RE. Dose-related efficacy of levomethadyl acetate for treatment of opioid dependence. A randomized clinical trial. JAMA. 1997 Jun 25;277(24):1945-51. PubMed PMID: 9200635.
7: Levomethadyl acetate to be used in narcotic treatment programs. Clin Pharm. 1993 Nov;12(11):797, 800. PubMed PMID: 8275644.
8: Grevert P, Masover B, Goldstein A. Failure of methadone and levomethadyl acetate (levo-alpha-acetylmethadol, LAAM) maintenance to affect memory. Arch Gen Psychiatry. 1977 Jul;34(7):849-53. PubMed PMID: 879977.
9: Levine R, Zaks A, Fink M, Freedman AM. Levomethadyl acetate: prolonged duration of opioid effects, including cross tolerance to heroin, in man. 1973 [proceedings]. NIDA Res Monogr. 1976 Jul;(8):84-5. PubMed PMID: 995184.
10: Levine R, Zaks A, Fink M, Freedman AM. Levomethadyl acetate. Prolonged duration of opioid effects, including cross tolerance to heroin, in man. JAMA. 1973 Oct 15;226(3):316-8. PubMed PMID: 4740931.

Explore Compound Types